molecular formula C10H10O4 B13000286 Ethyl 4-formyl-2-hydroxybenzoate

Ethyl 4-formyl-2-hydroxybenzoate

Cat. No.: B13000286
M. Wt: 194.18 g/mol
InChI Key: WJUYYVPDEIOVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formyl-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and is characterized by the presence of an ethyl ester group, a formyl group, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formyl-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

Ethyl 4-formyl-2-hydroxybenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both formyl and hydroxyl groups.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl 4-formyl-2-hydroxybenzoate

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-6,12H,2H2,1H3

InChI Key

WJUYYVPDEIOVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.